molecular formula C9H6O3 B1341818 Benzofuran-6-carboxylic acid CAS No. 77095-51-3

Benzofuran-6-carboxylic acid

Cat. No. B1341818
CAS RN: 77095-51-3
M. Wt: 162.14 g/mol
InChI Key: RVDHGRQELZPGCO-UHFFFAOYSA-N
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Description

Benzofuran-6-carboxylic acid is an organic compound with the molecular formula C9H6O3 . It is a yellow crystalline solid with low solubility in water . It has notable properties such as antimicrobial and antioxidant activity, as well as versatility in organic synthesis .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

Benzofuran-6-carboxylic acid belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .


Chemical Reactions Analysis

Benzofuran-6-carboxylic acid can undergo various chemical transformations due to the presence of both a carboxylic acid group and an aromatic ring . This allows the introduction of functional groups and formation of more complex molecules .


Physical And Chemical Properties Analysis

Benzofuran-6-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone . It exhibits a melting point of around 158-162°C .

Scientific Research Applications

Benzofuran-6-carboxylic acid is a versatile compound with several applications in scientific research. Below are detailed sections focusing on unique applications:

HIV-1 LTR Activation Inhibition

The compound is used in preparing derivatives that inhibit HIV-1 LTR activation, a key step in HIV replication and progression.

Mechanism of Action

Safety and Hazards

Precautions must be taken when handling Benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Future Directions

Benzofuran compounds, including Benzofuran-6-carboxylic acid, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .

properties

IUPAC Name

1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHGRQELZPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591395
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-6-carboxylic acid

CAS RN

77095-51-3
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-Benzofurancarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (3.0 g, 12.1 mmol) is dissolved in 1:1 EtOH/Et3N (30 mL), is treated with CuI (114 mg, 0.6 mmol), and the reaction is warmed to 75° C. for 3 h. The mixture is treated with DARCO and MeOH (15 mL) and heated to reflux for 1 h. The reaction is filtered through a fine fritted-glass funnel, the filtrate is treated with 3N NaOH (24.2 ml, 72.5 mmol), and the mixture is stirred overnight at RT. The mixture is concentrated to dryness, the residue is dissolved in H2O (20 mL), and the pH of the mixture is adjusted to 2 with 12N HCl. The resulting yellow precipitate is collected, washed with water, and is dried to give 1.83 g (93%) of benzofuran-6-carboxylic acid as a tan solid. HRMS (FAB) calcd for C9H6O3+H: 163.0395, found 163.0389 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
114 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Benzofuran-6-carboxylic acid in pharmaceutical synthesis?

A1: Benzofuran-6-carboxylic acid is a crucial building block in the multi-step synthesis of Lifitegrast []. Researchers have developed an improved synthetic process for this compound, aiming for higher efficiency and yield. This is significant because a more efficient synthesis can potentially reduce production costs and increase the accessibility of Lifitegrast for patients suffering from dry eye disease.

Q2: How does the new synthetic route for Benzofuran-6-carboxylic acid compare to previous methods?

A2: The research highlights that the new synthetic route for Benzofuran-6-carboxylic acid avoids the "harsh reaction conditions" used in previous studies []. While the abstract doesn't specify these conditions, it implies that the new method is milder and potentially safer, which is beneficial for large-scale production. Additionally, the new route achieved a higher overall yield (79%) of Lifitegrast compared to the reported yield of 66% from previous methods [], further emphasizing its efficiency.

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